1-(Pyridin-2-yl)pyrrolidin-3-amine

Description

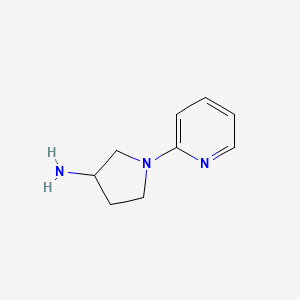

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHXHKTNGOFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454482-15-6 | |

| Record name | 1-(pyridin-2-yl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pyridin 2 Yl Pyrrolidin 3 Amine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a prevalent structural motif in numerous biologically active molecules. researchgate.netresearchgate.net Its synthesis and subsequent functionalization are critical steps in preparing 1-(pyridin-2-yl)pyrrolidin-3-amine and its analogues. researchgate.net

The construction of the pyrrolidine ring can be effectively achieved through ring-closing reactions. Methodologies such as ring-closing metathesis (RCM) and intramolecular cyclizations are powerful techniques for this purpose. acs.orgresearchgate.netresearchgate.net These strategies often commence with acyclic precursors that possess the necessary functional groups for cyclization. For instance, intramolecular hydroamination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into C-H bonds can yield the pyrrolidine skeleton. osaka-u.ac.jp Another prominent method is the [3+2] cycloaddition of azomethine ylides with alkenes, which provides a versatile route to variously substituted pyrrolidines. osaka-u.ac.jp The choice of catalyst and reaction conditions is pivotal in controlling the yield and stereoselectivity of these cyclization reactions. acs.org A novel photo-promoted ring contraction of readily available pyridines has also been developed as a promising strategy for pyrrolidine synthesis. osaka-u.ac.jp

An alternative and widely used strategy involves the introduction of desired functional groups onto a pre-existing pyrrolidine core. researchgate.netresearchgate.net This approach is particularly advantageous when a specific stereoisomer of the pyrrolidine is required. A common method begins with a commercially available precursor like (R)-3-hydroxypyrrolidine. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is subsequently displaced by an amine or an azide (B81097) followed by reduction.

Another key synthetic pathway is the transformation of N-protected-3-pyrrolidinone. This can be achieved through stereoselective enzymatic transamination or by a keto reductase (KRED) catalyzed carbonyl reduction to introduce the amine or hydroxyl group, respectively. acs.org For instance, a one-pot photoenzymatic process can convert pyrrolidine to N-Boc-3-aminopyrrolidine with high conversion and enantiomeric excess. acs.org The choice of protecting group for the pyrrolidine nitrogen, often a tert-butyloxycarbonyl (Boc) group, is crucial for compatibility with subsequent reaction steps. smolecule.com

Targeted Synthesis of N-(Pyridin-2-yl)pyrrolidin-3-amine Derivatives

The crucial step of coupling the pyrrolidine and pyridine (B92270) rings is typically achieved through C-N bond formation methodologies.

Palladium-catalyzed Buchwald-Hartwig amination stands out as a premier method for the direct formation of the C(aryl)-N bond between a pyrrolidine amine and a pyridine halide. wikipedia.orgrsc.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product. youtube.comyoutube.com The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. youtube.comnih.gov Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields. youtube.comyoutube.com

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, offer an alternative, often more cost-effective, method. acs.orgsemanticscholar.org Recent advancements have seen the use of copper nanoparticles and various ligands to facilitate these couplings under milder conditions. acs.org

Table 1: Comparison of Catalytic Systems for C-N Cross-Coupling Reactions

| Catalyst System | Typical Substrates | Ligand Examples | Base Examples | Typical Conditions |

| Palladium-based | Aryl/Heteroaryl Halides, Amines | XPhos, SPhos, BINAP, DPEPhos wikipedia.orgyoutube.com | Sodium tert-butoxide, K₃PO₄ | Toluene or Dioxane, 80-120 °C |

| Copper-based | Aryl/Heteroaryl Halides, N-Heterocycles | L-proline, α-benzoin oxime semanticscholar.orgresearchgate.net | K₂CO₃, K₃PO₄ | DMSO or DMF, 80-130 °C |

When direct coupling methods are suboptimal, multistep sequences provide a reliable alternative. A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 3-aminopyrrolidine (B1265635) and an activated pyridine, such as 2-fluoropyridine. nih.gov The reaction is typically performed in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as DMF or DMSO. nih.gov The Boc group is a common choice for protecting the pyrrolidine's 3-amino group during this step. Following the successful coupling, the protecting group is removed, usually under acidic conditions (e.g., with HCl in dioxane), to afford the final product, this compound. stjohns.edu

Table 2: Representative Multistep Synthesis of this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | SNAr Coupling | (S)-tert-butyl pyrrolidin-3-ylcarbamate, 2-Fluoropyridine, K₂CO₃, DMSO | tert-butyl (S)-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate |

| 2 | Deprotection | HCl in Dioxane | (S)-1-(Pyridin-2-yl)pyrrolidin-3-amine |

Maximizing the efficiency of the synthesis is critical and involves the systematic optimization of various reaction parameters. researchgate.net For C-N coupling reactions, screening different combinations of metal catalysts, ligands, bases, and solvents can dramatically improve yields and reduce reaction times. nih.govresearchgate.net For instance, increasing the temperature or catalyst loading can enhance the rate of a slow coupling reaction. researchgate.net

Microwave irradiation has emerged as a valuable tool to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. nih.gov In multistep syntheses, optimizing each individual step is crucial. This includes ensuring complete reactions to simplify purification and choosing protecting groups that are stable under the reaction conditions but easily removed in a subsequent step. smolecule.com Purification techniques such as flash column chromatography or recrystallization are employed to isolate the final compound with high purity. stjohns.edu The use of automated continuous flow systems is also becoming more prevalent, allowing for safe, scalable, and efficient synthesis with precise control over reaction parameters. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound. Methodologies that address chemo-, regio-, and stereoselectivity are therefore crucial. mdpi.com

Control of Pyrrolidine Stereogenicity and Spatial Orientation

The pyrrolidine ring contains multiple stereocenters, and the spatial orientation of its substituents significantly influences its biological activity. researchgate.net A key strategy for controlling stereogenicity is the use of chiral starting materials or catalysts. For instance, the synthesis of substituted pyrrolidines can be achieved with high diastereoselectivity through 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes. researchgate.net The choice of catalyst and reaction conditions can dictate the stereochemical outcome, leading to the preferential formation of one diastereomer over others.

Another approach involves the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. These cascades can establish the desired stereochemistry in a highly efficient manner. whiterose.ac.uk For example, a domino hydroformylation/Wittig olefination sequence can be employed to construct functionalized pyrrolidine precursors with defined stereocenters. whiterose.ac.uk Furthermore, the inherent conformational preferences of the pyrrolidine ring, often described as a "pseudorotation," can be exploited to influence the spatial orientation of substituents. nih.gov

Enantioselective Synthesis of Specific Isomers

The synthesis of a single, desired enantiomer of a chiral molecule is a critical challenge in medicinal chemistry. For this compound and its analogues, several enantioselective strategies have been developed. One powerful method is the kinetic resolution of a racemic mixture of a pyrrolidine precursor. whiterose.ac.uk This can be achieved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Chiral phosphoric acids have been shown to be effective catalysts for the kinetic resolution of racemic pyrrolidine substrates through aza-Michael 'cycle' reactions. whiterose.ac.uk

Asymmetric 1,3-dipolar cycloaddition reactions are also a cornerstone of enantioselective pyrrolidine synthesis. researchgate.net By employing chiral ligands, such as bisoxazolines, in combination with a metal catalyst, it is possible to generate chiral azomethine ylides that react with dipolarophiles to form highly enantioenriched pyrrolidine rings. researchgate.net Additionally, biocatalysis offers a green and highly selective alternative, where enzymes are used to catalyze key stereodetermining steps. researchgate.net

Analogues and Derivatives with Modified Pyrrolidine and Pyridine Moieties

The systematic modification of the pyrrolidine and pyridine rings of this compound allows for the exploration of structure-activity relationships and the optimization of its properties.

Synthesis of Substituted Pyrrolidin-3-amines

The introduction of substituents onto the pyrrolidine ring can be achieved through various synthetic routes. A general and highly selective method for synthesizing polysubstituted pyrrolidines is the reductive [3 + 2] cycloaddition reaction of amides and conjugated alkenes. acs.org This strategy, which can be catalyzed by iridium complexes, allows for the generation of a wide range of stabilized and unstabilized azomethine ylides that subsequently undergo cycloaddition to afford structurally diverse and highly substituted pyrrolidines. acs.org

Another versatile approach is the intramolecular C(sp³)–H amination of organic azides, which can be catalyzed by evolved cytochrome P411 enzymes. researchgate.net This biocatalytic method enables the construction of chiral pyrrolidine derivatives with good enantioselectivity. researchgate.net Furthermore, the functionalization of pre-existing pyrrolidine rings, such as those derived from proline, provides a straightforward route to novel analogues. nih.gov

Introduction of Diverse Substituents on the Pyridine Ring

Modifying the pyridine ring is crucial for fine-tuning the electronic and steric properties of the molecule. Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing substituents onto the pyridine ring, which is naturally π-deficient and thus amenable to such reactions. galchimia.com For instance, the reaction of a pyridine derivative bearing a leaving group, such as a halogen, with a nucleophile can introduce a variety of functional groups.

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer a powerful platform for introducing carbon- or nitrogen-based substituents onto the pyridine ring. These reactions typically employ a palladium or copper catalyst to couple a pyridine halide or triflate with a boronic acid, amine, or other coupling partner. The development of new reagents that can selectively functionalize the C2 position of pyridines has further expanded the synthetic toolbox. galchimia.com

Development of Fused or Bicyclic Pyrrolidine-Pyridine Systems

The creation of fused or bicyclic systems containing both pyrrolidine and pyridine rings can lead to conformationally constrained analogues with unique biological profiles. One strategy to achieve this is through intramolecular cyclization reactions. For example, a suitably functionalized pyridine derivative bearing a pyrrolidine precursor side chain can be induced to cyclize, forming a fused ring system.

Ring-expansion reactions of monocyclopropanated pyrroles have been developed to stereoselectively synthesize tetrahydropyridine (B1245486) derivatives, which can be considered as fused pyrrolidine-pyridine systems. acs.org This metal-free method, which proceeds via a cyclopropylcarbinyl cation rearrangement, allows for the creation of highly functionalized six-membered heterocycles. acs.org Additionally, photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further elaboration into fused systems. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the geometric and energetic properties of 1-(Pyridin-2-yl)pyrrolidin-3-amine, leading to a deeper understanding of its behavior.

The conformational landscape of a molecule describes the full range of shapes it can adopt. For this compound, this landscape is influenced by the rotation around the single bond connecting the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the puckering of the pyrrolidine ring itself. Potential energy surface (PES) scanning is a computational technique used to explore these conformational possibilities and identify the most stable, low-energy structures.

The pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, where the pucker of the ring moves around the five-membered ring. beilstein-journals.org This flexibility is crucial for its ability to bind to various biological targets. The conformation of the pyrrolidine ring can be effectively tuned by factors such as alkylation or acylation of the nitrogen atom. beilstein-journals.org

Conformational analysis of the pyrrolidine ring can be investigated using both experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling. beilstein-journals.org The vicinal proton-proton scalar couplings (³JHH) obtained from NMR spectra provide information about the dihedral angles between protons, which in turn relate to the ring's conformation. beilstein-journals.org Computational studies can then be used to model the energy profile of the pseudorotation, and the results can be compared with experimental data for validation. beilstein-journals.org For some pyrrolidine derivatives, the barrier to ring inversion has been determined to be around 8–10 kJ/mol.

Ligand-Target Interaction Studies

Understanding how this compound interacts with biological macromolecules is a key focus of computational studies, with applications in drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comnih.gov This method is instrumental in structure-based drug design for identifying potential new drug candidates and understanding the chemical features that govern ligand-protein interactions. mdpi.comnih.gov

In the context of this compound, docking simulations can be performed to predict its binding mode within the active site of a target protein. For instance, in studies of related pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was used to predict two possible binding modes. mdpi.comnih.gov The process typically involves preparing the protein structure, generating a grid around the binding pocket, and then using a docking algorithm to place the ligand in various orientations and score them based on their predicted binding affinity. mdpi.com It is important to note that while docking is a powerful tool, the top-scoring pose may not always represent the true binding mode, and further validation is often required. mdpi.com

Table 1: Example of Molecular Docking Results for Related Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

| Selonsertib (related structure) | ASK1 | Not specified | Two distinct binding poses predicted. nih.gov |

| Compound 6 (pyridin-2-yl urea derivative) | ASK1 | -8.50 and -8.63 | Close scoring values for two different poses. mdpi.comnih.gov |

| Compound 8a (thiazole clubbed pyridine) | 6LU7 (Mpro) | Not specified | Stable binding with an average of three hydrogen bonds. mdpi.com |

| Compound 113 (azachalcone derivative) | SARS-CoV-2 3CLpro | -9.0 | Higher predicted affinity than a known inhibitor. nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and flexibility over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

For a complex of this compound with a target protein, an MD simulation would typically start with the docked pose. The system is then solvated in a water box, and counter-ions are added to neutralize it. mdpi.com The simulation proceeds through stages of energy minimization, heating to a physiological temperature, and equilibration, followed by a production run. mdpi.comnih.gov The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. mdpi.comnih.gov A stable RMSD suggests a stable binding pose. mdpi.com Fluctuations in atomic positions, analyzed through the root-mean-square fluctuation (RMSF), can highlight flexible regions of the protein. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Values/Observations |

| Simulation Time | Duration of the production run. | Ranges from nanoseconds (ns) to microseconds (µs). mdpi.comnih.gov |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Stable values (e.g., 1.5–2.3 Å for protein backbone) indicate complex stability. nih.gov Ligand RMSD > 2.0 Å may indicate instability. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher values indicate greater flexibility. mdpi.com |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of hydrogen bonds suggests stable interactions. mdpi.com |

Absolute binding free energy (BFE) calculations aim to provide a more accurate prediction of the binding affinity between a ligand and a protein compared to docking scores. nih.gov These calculations are computationally intensive but can be crucial for discriminating between different binding modes or ranking potential drug candidates. mdpi.comnih.gov

Several methods exist for calculating BFE, including Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These methods calculate the free energy of the complex, the protein, and the ligand separately to determine the binding free energy. In a study on pyridin-2-yl urea inhibitors, BFE calculations based on molecular dynamics simulations were used to successfully distinguish between two plausible binding modes that had similar docking scores. mdpi.comnih.gov These calculations can provide a better correlation with experimental bioassay results. mdpi.commdpi.com

Table 3: Comparison of Binding Free Energy Calculation Methods

| Method | Description | Key Features |

| MM/PBSA | Molecular Mechanics / Poisson-Boltzmann Surface Area | A widely used method, but can have issues with entropy and electrostatic energy estimations. nih.gov |

| MM/GBSA | Molecular Mechanics / Generalized Born Surface Area | An alternative to MM/PBSA, often used to calculate binding free energies from MD trajectories. mdpi.com |

| FEP | Free Energy Perturbation | A rigorous and computationally expensive method for calculating free energy differences. nih.gov |

| LIE | Linear Interaction Energy | A less computationally demanding method that performs reasonably well but may require specific parameterization. nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are pivotal strategies in the discovery of novel therapeutic agents. SBDD relies on the three-dimensional structure of the biological target to design ligands with high affinity and selectivity, while LBDD utilizes the knowledge of known active ligands to develop pharmacophore models and quantitative structure-activity relationships (QSAR) when the target structure is unknown. nih.govencyclopedia.pub The this compound scaffold is amenable to both approaches, serving as a key building block in the development of new drugs.

In the absence of an experimentally determined structure of a target receptor, homology modeling provides a powerful tool to generate a 3D model based on the known structure of a homologous protein. This approach has been successfully applied in studies of receptors targeted by ligands containing the pyridinyl-pyrrolidine framework.

For instance, in the study of dual antagonists for the human neurokinin-1 (hNK₁) and neurokinin-3 (hNK₃) receptors, homology models of these G-protein coupled receptors (GPCRs) were constructed. nih.gov These models were instrumental in understanding the molecular determinants of antagonism. The validation of such models is a critical step and is often performed by assessing their ability to rationalize the activity of known ligands and the effects of site-directed mutagenesis. For example, the mutation of specific amino acid residues, such as hNK₁-Phe264 and hNK₃-Tyr315, was shown to alter the mode of antagonism, and these experimental findings could be rationalized through the generated homology models. nih.gov This validation process lends confidence to the use of the models for further SBDD efforts, such as virtual screening and lead optimization.

Similarly, ligand-supported homology models for the NK1 receptor have been developed using the crystal structure of rhodopsin as a template. These models have been validated by their capacity to accommodate a variety of structurally diverse NK1 antagonists, leading to the development of advanced pharmacophore models for this receptor class. us.es

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound scaffold and its derivatives have been identified through such screening campaigns. For example, a virtual screening effort to find new 5-HT₆ receptor ligands led to the identification of a hit compound that, after optimization, resulted in a lead molecule with pro-cognitive properties. researchgate.net In another study, collaborative virtual screening of multiple pharmaceutical libraries helped to expand the structure-activity relationship (SAR) for a series of compounds with efficacy against Trypanosoma cruzi. nih.gov

Fragment-based drug design (FBDD) is another powerful approach where small, low-affinity molecules (fragments) that bind to the target are identified and then grown or merged to produce a higher-affinity lead. The pyrrolidine and pyridine motifs are common in fragment libraries due to their desirable physicochemical properties and their ability to form key interactions with biological targets. nih.govwhiterose.ac.uk The design of 3D fragments is of particular interest as they can explore a wider chemical space. whiterose.ac.uknih.gov The 3-aminopyridin-2-one scaffold, a related structure, has been used in a kinase-targeted fragment library to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The modular nature of the this compound scaffold makes it an excellent candidate for FBDD, where the pyridine and pyrrolidine moieties can be considered as fragments to be elaborated upon to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential LBDD techniques that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity.

Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for biological activity. For pyrrolidine derivatives, pharmacophore models have been developed for various targets, including neuraminidase and dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. A statistically significant pharmacophore model can then be used as a 3D query to screen databases for new potential ligands. nih.gov

QSAR studies provide a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their activities. juniperpublishers.comscitechjournals.com This relationship can then be used to predict the activity of new, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by considering the 3D fields surrounding the molecules. In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities using partial least squares (PLS) regression. nih.govmdpi.comresearchgate.netmdpi.com

For a series of thienopyrimidine and thienopyridine derivatives targeting Aurora-B kinase, a 3D-QSAR model was generated. The resulting CoMFA model showed good statistical significance and predictive ability. nih.gov The contour maps generated from the CoMFA analysis highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour map in a steric field indicates that bulky substituents are favored in that region for higher activity, while a yellow contour map suggests that bulky groups are disfavored. Similarly, blue and red contours in the electrostatic field map indicate regions where positive and negative charges, respectively, are favorable for activity.

While a specific CoMFA study on this compound was not found, the methodology is broadly applicable to this class of compounds, provided a suitable dataset of analogues with measured biological activities is available. The table below shows typical statistical parameters for a CoMFA model.

| Statistical Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 |

| r²_pred | Predictive correlation coefficient for an external test set | > 0.5 |

| Optimal No. of Components | Number of latent variables used in the PLS model | Varies |

| Standard Error of Estimate (SEE) | A measure of the goodness of fit | Lower values are better |

This table represents typical values for a robust CoMFA model and is for illustrative purposes.

In QSAR studies, various structural descriptors are correlated with biological activity. These descriptors can be broadly classified into electronic, steric, hydrophobic, and topological parameters. For pyrrolidine derivatives, studies have shown that properties like molecular weight, lipophilicity (logP), and the presence of specific functional groups can significantly influence their biological activity. nih.govnih.govjuniperpublishers.comscitechjournals.com

For example, in the development of neuraminidase inhibitors based on a pyrrolidine scaffold, 3D-QSAR studies revealed the importance of steric and electrostatic fields at different positions of the molecule. nih.gov The insights gained from such correlations guide the rational design of new derivatives with improved potency. The general principle is to identify which structural features are positively or negatively correlated with the desired biological effect and then to synthesize new molecules that optimize these features.

Application of Conceptual Density Functional Theory (DFT) for Reactivity and Electronic Properties

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. mdpi.comresearchgate.netd-nb.info Global and local reactivity descriptors derived from DFT calculations can offer valuable insights into the electronic properties of this compound and its derivatives.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the electronegativity of a molecule.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For example, a DFT study on nitro derivatives of pyridine used these methods to calculate heats of formation and judge aromatic stabilities. researchgate.net

Local reactivity is described by Fukui functions or Parr functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For instance, in a study of the reactivity of substituted pyridines, DFT calculations were used to identify the most electrophilic carbon atom, which is the preferred site for nucleophilic attack. rsc.org

For this compound, DFT calculations can be used to determine these reactivity indices, providing a theoretical basis for its behavior in chemical reactions and its interactions with biological macromolecules. The table below illustrates the kind of data that can be obtained from such a study.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Pyridine | -6.78 | -0.45 | 3.165 | 1.94 |

| Pyrrolidine | -6.12 | 1.89 | 4.005 | 0.44 |

| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Note: The values for pyridine and pyrrolidine are illustrative and taken from literature. The values for the title compound would require specific DFT calculations.

These theoretical investigations are crucial for a deeper understanding of the structure-property relationships of this compound and for guiding the design of new molecules with desired biological activities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within the 1-(Pyridin-2-yl)pyrrolidin-3-amine Scaffold

The fundamental structure of this compound presents several key features that are crucial for its interaction with biological targets. These pharmacophoric elements include the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the amine group at the 3-position of the pyrrolidine ring. The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. The pyrrolidine ring serves as a rigid scaffold, positioning the other functional groups in a specific spatial orientation. nih.gov The amine group can act as a hydrogen bond donor or a point of attachment for further chemical modifications. In many derivatives, a urea (B33335) or amide linkage is introduced at this amine, with the NH group often participating in crucial hydrogen bonding interactions with the target protein.

Impact of Stereochemistry on Biological Activity and Target Binding Mode

The this compound scaffold contains a chiral center at the 3-position of the pyrrolidine ring. The stereochemistry at this position has a profound impact on biological activity, often with one enantiomer exhibiting significantly higher potency than the other. acs.org For instance, in a series of nicotinic acetylcholine (B1216132) receptor ligands, the (S)-enantiomer was found to be almost exclusively responsible for the antiplasmodium activity. acs.org Similarly, studies on rhodium(III) complexes containing a related ligand showed that stereochemistry significantly influenced their kinase inhibition profiles. The specific three-dimensional arrangement of substituents dictated by the stereocenter is critical for optimal interaction with the binding site of the target protein. researchgate.net The development of methods for the chiral separation of enantiomers, such as high-performance liquid chromatography (HPLC) using chiral tagging reagents, is therefore essential for evaluating the activity of individual stereoisomers. nih.gov

Influence of Pyridine Nitrogen Position and Substitution Patterns

The position of the nitrogen atom within the pyridine ring and the pattern of substitution on this ring are critical determinants of biological activity. The pyridine nitrogen often acts as a key hydrogen bond acceptor, and its location (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can dramatically alter the binding affinity and selectivity of the compound. tandfonline.com For instance, in a series of imidazopyridine derivatives, replacing a fluorophenyl group with a 3-pyridinyl or 4-pyridinyl group did not lead to an increase in activity. tandfonline.com

Furthermore, substitutions on the pyridine ring can modulate its electronic properties and steric profile. Electron-withdrawing groups, for example, can enhance the hydrogen bonding capability of the pyridine nitrogen. Bioisosteric replacement of the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or pyrazine, is a common strategy to improve properties like metabolic stability or to explore new binding interactions. nih.govacs.org

Exploration of Linker Chemistry and Scaffold Hybridization Strategies

Scaffold hybridization is another powerful strategy where the this compound core is combined with other known pharmacophores to create dual-acting or more potent compounds. nih.gov For example, hybridization has been used to design inhibitors of Leishmania N-myristoyltransferase by combining features from two different inhibitor classes. nih.gov This approach can lead to novel molecules with improved efficacy and selectivity.

Rational Design for Improved Potency, Selectivity, and Biological Performance

The ultimate goal of SAR studies is to enable the rational design of new compounds with improved therapeutic properties. By understanding the key pharmacophoric elements, the role of stereochemistry, and the effects of various substituents, medicinal chemists can make targeted modifications to the this compound scaffold to enhance potency, increase selectivity for the desired target over off-targets, and optimize pharmacokinetic properties. nih.govrsc.org

Computational modeling techniques, such as docking studies, can be used to predict how a designed molecule will bind to its target and to prioritize compounds for synthesis. The strategic introduction of specific functional groups can address issues like poor solubility or metabolic instability. For instance, replacing a phenyl ring with a pyridine ring or introducing fluorine atoms can sometimes improve metabolic stability. nih.gov Through an iterative process of design, synthesis, and testing, researchers can fine-tune the structure of this compound derivatives to achieve the desired biological performance. nih.gov

Preclinical Biological Evaluation and Mechanistic Insights

In Vitro Receptor Binding and Functional Assays

The ability of a compound to bind to and modulate the function of G-Protein Coupled Receptors (GPCRs) is a cornerstone of modern pharmacology. GPCRs are integral membrane proteins that play a pivotal role in cellular signaling across numerous physiological systems, making them attractive targets for therapeutic intervention.

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., CB1, H3R, Adenosine A2A, Dopamine D2/D3)

Research into the GPCR interaction profile of 1-(Pyridin-2-yl)pyrrolidin-3-amine has primarily focused on its role as a structural scaffold for developing modulators of the Cannabinoid CB1 receptor.

Cannabinoid CB1 Receptor: Derivatives of the core 1-(pyridin-2-yl)pyrrolidine structure have been investigated as allosteric modulators of the CB1 receptor. A notable example is the diarylurea compound PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) . This compound features the pyridin-2-yl-pyrrolidine moiety and has been shown to interact with an allosteric site on the CB1 receptor, which is topographically distinct from the binding site of endogenous cannabinoids.

In radioligand binding assays, PSNCBAM-1 and its analogs were found to enhance the binding of the CB1 agonist [³H]CP55,940 to human CB1 (hCB1) cell membranes. However, this positive cooperativity in binding did not translate to agonistic activity in functional assays. Instead, these compounds acted as negative allosteric modulators. For instance, in calcium mobilization assays, PSNCBAM-1 dose-dependently reduced the maximum effect (Emax) of the agonist CP55,940. This dual characteristic of enhancing agonist binding while simultaneously antagonizing its functional effects highlights a complex allosteric mechanism.

Structure-activity relationship (SAR) studies on PSNCBAM-1 have revealed key structural requirements for this activity. Electron-withdrawing groups at the 4-position of the phenylurea ring, such as fluoro and cyano groups, were found to yield potency similar to the parent compound.

Based on available scientific literature, there is limited specific data regarding the direct interaction of this compound with the Histamine H3, Adenosine A2A, or Dopamine D2/D3 receptors.

Characterization of Agonist, Antagonist, and Allosteric Modulator Profiles

The functional characterization of compounds derived from this compound has centered on their allosteric modulation capabilities, particularly at the CB1 receptor.

Allosteric Modulator Profile: Allosteric modulators bind to a site on the receptor different from the primary (orthosteric) site, causing a conformational change that alters the orthosteric ligand's affinity and/or efficacy. These modulators can be positive (PAMs), negative (NAMs), or neutral.

The derivative PSNCBAM-1 is a classic example of a NAM with positive binding cooperativity. While it increases the binding affinity of orthosteric agonists like CP55,940, it simultaneously reduces their functional output. This profile is sometimes referred to as "agonist-dependent functional antagonism." Such negative modulation of the CB1 receptor by allosteric means is being explored as an alternative strategy to regulate the endocannabinoid system, potentially avoiding the side effects associated with direct orthosteric antagonists.

Table 1: Allosteric Modulator Activity of a 1-(Pyridin-2-yl)pyrrolidine Derivative at the CB1 Receptor

| Compound | Assay Type | Target | Activity (IC₅₀) | Modulator Profile |

|---|---|---|---|---|

| PSNCBAM-1 | Calcium Mobilization | Human CB1 Receptor | 35 nM | Negative Allosteric Modulator (NAM) |

| Fluoro analog (27) | Calcium Mobilization | Human CB1 Receptor | 32 nM | Negative Allosteric Modulator (NAM) |

| Cyano analog (29) | Calcium Mobilization | Human CB1 Receptor | 33 nM | Negative Allosteric Modulator (NAM) |

Data sourced from ACS Publications.

Enzyme Inhibition Studies

Beyond receptor modulation, the inhibitory activity of this compound and its analogs against various enzyme families has been a subject of preclinical investigation. This includes profiling against kinases, demethylases, and phospholipases, which are implicated in a wide range of diseases.

Kinase Inhibition Profiling (e.g., ASK1, CHK1, CDK2, JAK1, IRAK-4)

The pyridin-2-yl moiety is a common feature in many kinase inhibitors. Research has explored the potential of related structures to inhibit key signaling kinases.

Apoptosis signal-regulating kinase 1 (ASK1): Novel pyridin-2-yl urea (B33335) derivatives have been designed and evaluated as potent inhibitors of ASK1, a key component in stress-responsive signal transduction pathways. One such inhibitor, which incorporates a pyridin-2-yl urea moiety, demonstrated an IC₅₀ value of 1.55 ± 0.27 nM, comparable to the clinical candidate Selonsertib. While not the exact subject compound, this highlights the potential of the pyridin-2-yl scaffold in targeting ASK1.

There is currently a lack of specific published data on the inhibitory activity of this compound against CHK1, CDK2, JAK1, or IRAK-4.

Table 2: Kinase Inhibition Profile of a Pyridin-2-yl Urea Derivative

| Compound | Target Kinase | Activity (IC₅₀) |

|---|---|---|

| Pyridin-2-yl urea derivative (Compound 2) | ASK1 | 1.55 ± 0.27 nM |

Data sourced from PMC.

Demethylase Inhibition Investigations (e.g., LSD1)

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic regulator and a target in oncology. Its inhibition can lead to the re-expression of tumor suppressor genes. While numerous LSD1 inhibitors have been developed, including some containing pyrrolidine (B122466) scaffolds like 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, there is no specific data in the reviewed literature detailing the inhibitory activity of this compound against LSD1.

Phospholipase D Inhibition (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibitors of NAPE-PLD are of interest for modulating various physiological processes.

Despite the development of potent NAPE-PLD inhibitors such as LEI-401 (IC₅₀ = 27 nM), which contains a pyrrolidine ring, there is no available research that specifically evaluates this compound as an inhibitor of NAPE-PLD.

Other Enzyme Systems (e.g., DNase I)

Deoxyribonuclease I (DNase I) is an endonuclease involved in the degradation of DNA during apoptosis. researchgate.netresearchgate.net Its inhibition is considered a potential mechanism for protecting DNA from premature degradation during cellular damage. researchgate.netresearchgate.net While direct studies on this compound are limited, research on structurally related compounds provides insights into potential interactions.

Derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) and various squaramides containing pyridine (B92270) moieties have been evaluated for their DNase I inhibitory properties. researchgate.netresearchgate.netddg-pharmfac.netmdpi.com For instance, 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, a squaramide derivative, was identified as a potent DNase I inhibitor with an IC50 value of 48.04 ± 7.98 μM. researchgate.netresearchgate.netmdpi.com Another related compound, 3-(((6-Chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione, also demonstrated significant DNase I inhibition with an IC50 value of 43.82 ± 6.51 μM. ddg-pharmfac.net These findings suggest that the pyridine-pyrrolidine scaffold could be a valuable structural motif for the design of novel DNase I inhibitors. Molecular docking studies have suggested that interactions with key amino acid residues such as Glu 39, Glu 78, and Arg 111 in the DNase I active site are important for the inhibitory activity of these compounds. researchgate.net

Cellular and Pathway Mechanistic Studies

Modulation of Intracellular Signaling Cascades (e.g., MAPK, JAK/STAT)

The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are critical signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, and differentiation. mdpi.comnih.gov Dysregulation of these pathways is implicated in various diseases, making them important therapeutic targets. mdpi.comnih.gov

Compounds incorporating the pyridin-2-yl moiety have been investigated for their effects on these pathways. For example, novel pyridin-2-yl urea derivatives have been synthesized and evaluated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAP3K family. mdpi.com The expression of Pim kinases, which are serine/threonine kinases, is induced by cytokines that signal through the JAK/STAT pathway. google.com Inhibitors of Pim kinases, which can contain pyridineamine structures, may therefore have synergistic effects with inhibitors of the JAK pathway. google.com

Assessment of Cellular Functional Responses (e.g., calcium flux, TNFα inhibition, ERK1/2 phosphorylation)

Cellular functional responses provide a measure of a compound's biological effect at a cellular level. Key responses include changes in intracellular calcium levels, inhibition of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), and modulation of protein phosphorylation, such as that of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Calcium influx can activate calpains, which in turn can act as upstream activators of the ERK1/2 signaling pathway. nih.gov This cascade has been linked to the hyperphosphorylation of cytoskeletal proteins. nih.gov Inhibition of ERK1/2 activity, for instance through the inhibition of its activating kinase MEK1/2, can reduce this phosphorylation. nih.gov

Regarding TNFα inhibition, certain xanthine-based compounds have been shown to inhibit TNFα-induced expression of inducible nitric oxide synthase (iNOS) in rat tracheal smooth muscle cells. researchgate.net This effect involves the soluble guanylate cyclase (sGC)/cGMP/protein kinase G (PKG) pathway. researchgate.net While not directly involving this compound, this highlights a mechanism by which cellular responses to inflammatory stimuli can be modulated.

ERK1/2 phosphorylation is a key step in the MAPK signaling cascade. mdpi.com Activated ERK1/2 can phosphorylate a variety of cytoplasmic and nuclear targets, influencing cellular processes. mdpi.comgoogle.com The activation of ERK1/2 is initiated by a cascade that includes Ras, Raf, and MEK1/2. mdpi.comgoogle.com

Research into Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy (e.g., against E. coli, S. aureus, B. subtilis, K. pneumoniae)

The search for new antimicrobial agents is a critical area of pharmaceutical research. Compounds containing pyridine and pyrrolidine rings have shown promise in this regard. symbiosisonlinepublishing.comnih.gov

Studies on various pyridine derivatives have demonstrated a range of antibacterial activities. For instance, certain dodecanoic acid derivatives of aminopyridine have shown good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, Mannich bases of pyrol-pyridine, such as 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, exhibited moderate antimicrobial activity against E. coli, Salmonella typhi, and B. subtilis. nih.gov

In a study of 2-hydroxypyrrolidine/piperidine derivatives, 1-(pyridin-4-yl) pyrrolidin-2-ol (B7900541) showed high sensitivity against E. coli and Klebsiella pneumoniae. symbiosisonlinepublishing.com Another related compound, 1-(quinolin-3-yl) pyrrolidin-2-ol, also displayed potent antimicrobial activity against these strains. symbiosisonlinepublishing.com The table below summarizes the antibacterial activity of some pyridine derivatives.

| Compound/Derivative | Bacterial Strain | Activity |

| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli | Good antibacterial activity nih.gov |

| 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis | Moderate antimicrobial activity nih.gov |

| 1-(Pyridin-4-yl) pyrrolidin-2-ol | E. coli, K. pneumoniae | Highly sensitive symbiosisonlinepublishing.com |

| 1-(Quinolin-3-yl) pyrrolidin-2-ol | E. coli, K. pneumoniae | Potent antimicrobial activity symbiosisonlinepublishing.com |

Antileishmanial and Anti-Mycobacterial Activity Assessments

Infections caused by mycobacteria and Leishmania parasites remain a significant global health challenge. Research into novel therapeutics is ongoing, and pyridine-containing compounds have been explored for their potential in this area.

A series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against Mycobacterium avium. nih.gov Four of these compounds, three of which were chlorine derivatives, inhibited 94% of the tested strains with a Minimum Inhibitory Concentration (MIC) of 32 mg/L, indicating they merit further investigation as antimycobacterial agents. nih.gov Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as potential anti-tubercular agents, with some compounds showing excellent activity against Mycobacterium tuberculosis H37Rv. nih.gov One derivative, IPA-6, was found to be 125 times more potent than the standard drug ethambutol. nih.gov Pyrrolo[3,4-c]pyridine derivatives have also been assessed for their antimycobacterial activity, with some esters exhibiting good in vitro activity (MIC90 <0.15 µM). nih.gov

While direct studies on the antileishmanial activity of this compound were not prominently found, pyrazole (B372694) derivatives, which also contain a nitrogen heterocycle, have been investigated. mdpi.com This suggests that heterocyclic compounds, in general, are a promising area for antiparasitic drug discovery.

In Vitro and Animal Model Studies for Early Biological Response Characterization

The preclinical biological evaluation of this compound has been primarily centered on its potential as a scaffold for the development of modulators for various biological targets. While detailed, specific quantitative data from in vitro assays or comprehensive animal model studies for the compound itself are not extensively documented in publicly available literature, its structural framework has been the subject of investigation in the context of enzyme inhibition and receptor interaction.

Research efforts have utilized this compound as a foundational chemical structure for creating more complex molecules with specific biological activities. These studies often involve the synthesis of a library of related compounds to explore structure-activity relationships (SAR), which helps in identifying key chemical features responsible for biological effects.

In Vitro Studies:

The primary focus of in vitro investigations involving derivatives of this compound has been on their potential as enzyme inhibitors, particularly targeting neuronal nitric oxide synthase (nNOS). nih.gov The general 2-aminopyridine-pyrrolidine scaffold is recognized for its potential to selectively inhibit nNOS, an enzyme implicated in various neurological conditions. nih.gov

While specific IC50 or Ki values for this compound are not readily found, the consistent use of its structural motif in the design of nNOS inhibitors suggests its contribution to the binding and inhibitory activity of the resulting derivatives. nih.gov The evaluation of such derivatives in in vitro enzyme assays is a critical step in characterizing their potency and selectivity against different isoforms of nitric oxide synthase (e.g., eNOS and iNOS) to assess their therapeutic potential and potential for side effects.

Beyond enzyme inhibition, the pyrrolidine-pyridine scaffold is also explored for its interaction with various receptors. However, specific binding affinity data (e.g., Kd or Ki values) for this compound at various receptors are not detailed in the available literature.

Due to the absence of specific quantitative data in the reviewed literature, a data table for the in vitro biological response of this compound cannot be constructed at this time.

Animal Model Studies:

Comprehensive studies on the biological response to this compound in animal models are not extensively reported. Typically, before a compound or its derivatives are tested in vivo, they undergo thorough in vitro characterization. As the publicly available data on the in vitro activity of the specific compound is limited, it is plausible that it has been primarily used as a chemical intermediate for the synthesis of other drug candidates that are then subjected to in vivo testing.

For instance, derivatives of the 2-aminopyridine-pyrrolidine scaffold have been evaluated in animal models to assess their effects on neurological functions and other physiological parameters, in line with their in vitro targets like nNOS. nih.gov However, these findings are specific to the derivatives and cannot be directly attributed to the parent compound, this compound.

The lack of published animal model studies for this specific compound means that information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its in vivo efficacy and safety is not available.

Lead Compound Identification and Optimization in Drug Discovery Research

High-Throughput Screening Campaigns for Initial Hit Identification

High-throughput screening (HTS) is a foundational method in drug discovery for identifying initial "hits"—compounds that show activity against a specific biological target. In this process, large libraries of chemical compounds are rapidly tested to isolate those with desired biological effects, such as enzyme inhibition or receptor binding. acs.org

The 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold and its close analogs are frequently included in these screening libraries due to their favorable chemical properties and proven relevance in bioactive molecules. A notable example is the screening of a proprietary library of prolyl-tRNA synthetase (PRS) ATP-site binders, which were originally developed for human therapeutic targets. acs.orgnih.gov This campaign led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a novel and potent antimalarial scaffold. acs.orgnih.gov

The screening identified a lead compound, referred to as frontrunner 1 , which demonstrated significant activity against the Plasmodium falciparum parasite (Pf3D7) and an acceptable safety profile when tested against human embryonic kidney (HEK293) cells. acs.orgnih.gov

| Compound | Description | P. falciparum IC50 (nM) | HEK293 CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 (racemate) | Frontrunner from HTS | 10 | 769 | >76 |

| 1-S | Active (S)-enantiomer | 6 | 769 | >128 |

| 1-R | Inactive (R)-enantiomer | >1000 | 769 | - |

This table showcases the initial hit from a high-throughput screening campaign and the subsequent characterization of its enantiomers. Data sourced from ACS Infectious Diseases. acs.orgnih.gov

Further investigation through chiral separation revealed that the antimalarial activity was almost exclusively associated with the (S)-enantiomer (1-S ), highlighting the stereospecificity of the interaction with the biological target. acs.orgnih.gov Such HTS campaigns are critical for finding novel starting points for drug development, with the pyridinyl-pyrrolidine core serving as a promising scaffold for identifying inhibitors for various targets, including those in infectious diseases. nih.gov

Lead Optimization Strategies for Enhancing Potency and Selectivity

Once an initial hit is identified, lead optimization is employed to modify its chemical structure, aiming to enhance its potency, improve selectivity, and optimize its pharmacokinetic properties. acs.org For compounds containing the this compound core, optimization often involves targeted modifications to its constituent rings.

Starting from a lead compound, chemists can synthesize a series of analogs to establish structure-activity relationships (SAR). For example, optimization studies on pyrrolidinyl phenylurea derivatives, which feature a related pharmacophore, have led to compounds with significant biological activity, including potent chemokine receptor antagonism. An initial lead with an inhibitory concentration of 4.9 nM demonstrates the high potential of this chemical class.

In the case of the antimalarial 1-(pyridin-4-yl)pyrrolidin-2-one series, several strategies were used to explore the SAR and improve the compound's profile. acs.orgnih.gov Modifications included altering substituents on the heterocyclic moiety and replacing parts of the molecule to change physicochemical properties. acs.org

| Compound | Structural Modification from Frontrunner 1 | P. falciparum IC50 (nM) | HEK293 CC50 (nM) |

|---|---|---|---|

| 2 | Replacement of alkylnitrile with a primary alcohol | 52 | >10000 |

| 3-S | Modification of the heterocyclic moiety attached to the benzylic group | 23 | >10000 |

| 4-S | Anilide instead of carboxamide; no substituents on benzylic group | 31 | >10000 |

This table illustrates lead optimization strategies by showing how structural modifications to the initial hit compound affect its potency and cytotoxicity. Data sourced from ACS Infectious Diseases. acs.org

These modifications, such as introducing a primary alcohol (2 ) or changing the heterocyclic system (3-S ), were well-tolerated and maintained a high selectivity index. acs.org A primary goal of such optimization is to enhance binding affinity to the intended target while minimizing interactions with other proteins, particularly the human orthologue, which is a significant challenge when repositioning inhibitors. nih.gov Achieving sufficient on-target selectivity is a key focus during the optimization of this chemical series. acs.orgnih.gov

Development of Novel Chemical Entities through Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to create novel chemical entities. nih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups (bioisosteres) of a molecule with alternatives that preserve or improve biological activity while altering other properties like synthetic accessibility, metabolic stability, or patentability. nih.govscispace.com

Bioisosteric replacement involves swapping a functional group with another that has similar physical or chemical properties. researchgate.net For a molecule like this compound, a common bioisosteric replacement is to substitute the pyridine (B92270) ring with a different aromatic or heteroaromatic system to improve metabolic stability or introduce new interaction points. For example, replacing a benzene (B151609) ring with a pyridine ring is a frequently used tactic, as the nitrogen atom can enhance metabolic robustness against oxidation and provide a hydrogen bond acceptor site. researchgate.net

Scaffold hopping is a more drastic change where the entire central framework of a molecule is replaced. scispace.com This can lead to completely new chemical series with similar biological functions. A research team exploring proteasome inhibitors performed an extensive scaffold-hopping exercise. dundee.ac.uk In their work, they replaced a morpholine (B109124) group with a phenyl group, which increased potency but decreased solubility. A subsequent switch to a pyridyl group maintained the improved potency while increasing solubility compared to the phenyl analog, demonstrating the utility of this strategy. dundee.ac.uk While this example is from a different chemical series, the principle is directly applicable to optimizing compounds based on the this compound scaffold.

These strategies allow chemists to navigate away from metabolically liable structures or to generate novel intellectual property by modifying a known active compound. scispace.comresearchgate.net

Fragment Linking and Growing Approaches for Ligand Design

Fragment-based drug discovery (FBDD) is a powerful method that starts with identifying small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. researchgate.netcresset-group.com These initial fragment hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging.

Fragment growing involves extending a fragment by adding new chemical moieties to explore adjacent pockets of the protein's binding site, thereby increasing interactions and potency. cresset-group.comfrontiersin.org The this compound structure can be viewed as an elaborated fragment. A relevant example comes from the development of histone deacetylase (HDAC) inhibitors, where a low-affinity α-amino-amide fragment was identified through screening. nih.gov This initial hit was optimized by incorporating the structure into a more rigid pyrrolidine (B122466) ring, which improved binding affinity four-fold. This new substituted pyrrolidine then served as a starting point for further growing into other parts of the binding pocket to achieve sub-micromolar potency. nih.gov

Fragment linking connects two or more different fragments that bind to adjacent sites on the target. This creates a single, larger molecule that combines the binding interactions of the individual pieces, often resulting in a significant increase in affinity. The this compound core itself could conceptually be designed by linking a pyridine-based fragment with a pyrrolidine-amine fragment that are known to bind near each other on a target protein.

These fragment-based approaches allow for a more efficient exploration of chemical space and often lead to lead compounds with superior physicochemical properties compared to those identified through traditional HTS. cresset-group.com

Analytical Method Development and Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular architecture of chemical compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive structural profile of 1-(Pyridin-2-yl)pyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While complete spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR signals can be predicted based on its distinct structural motifs: the pyridine (B92270) ring and the substituted pyrrolidine (B122466) ring. nih.gov

¹H NMR: The proton spectrum would exhibit characteristic signals for both the aromatic pyridine protons and the aliphatic pyrrolidine protons. The four protons on the pyridine ring would typically appear in the downfield region (δ 6.5-8.5 ppm). The protons on the pyrrolidine ring, including those adjacent to the nitrogen atoms and the methine proton at the chiral center, would be found in the upfield region. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern and the relative stereochemistry of the pyrrolidine ring. nih.govmdpi.com

¹³C NMR: The carbon spectrum would show distinct signals for the five carbons of the pyridine ring (typically δ 120-150 ppm) and the four carbons of the pyrrolidine ring (typically δ 25-65 ppm). mdpi.comchemicalbook.com The specific chemical shifts help in confirming the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Key FTIR vibrational frequencies include a notable band for the N-H stretching of the primary amine group, aromatic C-H stretches from the pyridine ring, and a C-N stretching vibration associated with the pyrrolidine ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (N-H) | Stretching | 3350–3300 | |

| Aromatic C-H (Pyridine) | Stretching | 3050–3100 | |

| Alkyl C-N (Pyrrolidine) | Stretching | 1200–1250 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₅N₃, the calculated molecular weight is 177.25 g/mol . Electrospray ionization (ESI) is a common technique used for this type of molecule, which typically yields a protonated molecular ion [M+H]⁺. uab.edu

High-resolution mass spectrometry (HRMS) can validate the exact molecular weight, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that help confirm the structure. epfl.chacs.org A dominant fragmentation pathway involves the loss of the pyridin-2-ylmethyl group.

| Analysis | Technique | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| Molecular Weight Confirmation | ESI-MS | 177.25 | [M+H]⁺, Protonated Molecular Ion | |

| Fragmentation Analysis | MS/MS | 100.08 | Loss of pyridin-2-ylmethyl group |

Chromatographic Methods for Purity Assessment and Isolation (LC-MS)

Chromatographic techniques are essential for separating components in a mixture, thereby assessing the purity of a compound and isolating it for further study. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govrsc.org

LC-MS is routinely used to determine the purity of synthesized this compound, with standards often requiring ≥95% purity for biological assays. rsc.org The method typically employs a reverse-phase C18 column and a gradient elution system with a mobile phase consisting of water and acetonitrile, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency. np-mrd.orggoogle.com Detection is commonly performed using both a UV detector (at 215 or 254 nm) and the mass spectrometer. rsc.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 100 mm x 3 mm) | rsc.org |

| Mobile Phase | A: Water with 0.05% TFA or 0.1% Formic Acid B: Acetonitrile (MeCN) | np-mrd.orggoogle.com |

| Gradient | Linear gradient, e.g., 3% to 98% B over 5 minutes | rsc.org |

| Detection | UV at 215 or 254 nm and ESI-MS | rsc.org |

| Purity Standard | ≥95% | rsc.org |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Pyrrolidine-Pyridine Architectures

The development of novel and efficient synthetic methods is crucial for generating libraries of diverse pyrrolidine-pyridine analogs for biological screening. Future research will likely move beyond traditional methods to embrace more sophisticated strategies.

Skeletal Editing and Ring Contraction: A highly innovative approach involves the "skeletal editing" of abundant and inexpensive pyridine (B92270) feedstocks. Photo-promoted ring contraction of pyridines using reagents like silylborane can produce pyrrolidine (B122466) derivatives, offering a novel and powerful method to access these valuable skeletons. researchgate.net This strategy allows for the precise rearrangement of atoms within the core ring structure, enabling rapid diversification that is not possible with peripheral functionalization. researchgate.net

Asymmetric Synthesis and Organocatalysis: Given the importance of stereochemistry in biological activity, developing new asymmetric syntheses is paramount. nih.gov Chiral organocatalysts, particularly those based on proline and its derivatives, are effective in constructing substituted chiral pyrrolidines. mdpi.com Future work could focus on designing novel bifunctional organocatalysts that combine a pyrrolidine-pyridine framework with a hydrogen-bond-donating group to achieve high enantioselectivity in various chemical transformations. mdpi.com

C-H Activation and Late-Stage Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic cores. Applying these methods to the pyrrolidine-pyridine scaffold would enable late-stage diversification, allowing for the introduction of various functional groups onto the core structure without the need for pre-functionalized starting materials. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is one such method that provides efficient access to pyrrolidines. organic-chemistry.org

Novel Cycloaddition Strategies: 1,3-dipolar cycloaddition reactions are a cornerstone for synthesizing five-membered rings like pyrrolidine. nih.gov Exploring novel dipoles and dipolarophiles, potentially catalyzed by chiral Lewis acids, could lead to the diastereoselective and enantioselective synthesis of highly complex and substituted pyrrolidine-pyridine architectures. acs.org

| Synthetic Strategy | Description | Potential Advantage |

| Skeletal Editing | Rearrangement of atoms within the pyridine ring to form a pyrrolidine ring. researchgate.net | Rapid generation of structural diversity from simple starting materials. researchgate.net |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective formation of the pyrrolidine ring. mdpi.com | High enantioselectivity, metal-free conditions. mdpi.com |

| C-H Activation | Direct functionalization of C-H bonds on the heterocyclic scaffold. organic-chemistry.org | Efficient late-stage modification of complex molecules. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole and a dipolarophile to construct the pyrrolidine ring. nih.govacs.org | High control over stereochemistry and substitution patterns. nih.gov |

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and suggest novel structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of pyrrolidine-pyridine derivatives with their biological activity. researchgate.netnih.gov These models can then be used to screen virtual libraries and prioritize compounds for synthesis, saving significant time and resources. researchwithrutgers.com

Generative Models for De Novo Design: Deep learning approaches, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to generate novel chemical structures. nih.gov By fine-tuning these models with data on compounds active against a specific target, it is possible to generate libraries enriched with molecules tailored to that target, focusing on privileged scaffolds like pyrrolidine. nih.gov

Predictive Pharmacokinetics and Toxicology: AI can be employed to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This in silico prediction allows for the early deselection of compounds with unfavorable profiles, increasing the success rate in later preclinical and clinical stages. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The versatility of the pyrrolidine-pyridine scaffold suggests it can interact with a wide range of biological targets. While some activities are known, a vast landscape of potential applications remains unexplored.

Kinase Inhibition: Many pyridine-containing compounds have been identified as kinase inhibitors. rsc.org Future research could screen 1-(Pyridin-2-yl)pyrrolidin-3-amine and its analogs against broad panels of kinases to identify novel inhibitors for targets implicated in cancer, inflammation, and other diseases. For instance, PIM-1 kinase, often overexpressed in hepatic malignancies, is a promising target for pyridine derivatives. rsc.org

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS. nih.govnih.gov Derivatives of this compound could be explored for their potential to modulate neurotransmitter receptors and transporters, such as those for serotonin (B10506) and dopamine, which are implicated in depression, anxiety, and schizophrenia. evitachem.com

Infectious Diseases: Heterocyclic compounds are a rich source of antimicrobial agents. The pyrrolidine-pyridine scaffold could be a starting point for developing new antibacterial or antiviral agents. bohrium.com For example, derivatives have been investigated as inhibitors of the InhA enzyme in M. tuberculosis. nih.gov

Metabolic Diseases: The pyrrolidine scaffold has been investigated for its potential in treating metabolic disorders like diabetes. bohrium.com Research could focus on whether derivatives of this compound can inhibit enzymes such as α-amylase or have other effects relevant to managing blood glucose levels. bohrium.comresearchgate.net

Development of More Predictive In Vitro and In Vivo Models for Preclinical Evaluation

To improve the translation of preclinical findings to clinical success, there is a critical need for more sophisticated and predictive experimental models.

3D Cell Cultures and Organoids: Moving from traditional 2D cell cultures to 3D models, such as spheroids or organoids, can provide a more accurate representation of the in vivo environment. These models better replicate cell-cell interactions, nutrient gradients, and drug penetration, offering more reliable data on compound efficacy and toxicity.

Advanced Animal Models: The development and use of genetically engineered mouse models or patient-derived xenograft (PDX) models can significantly improve the predictive power of in vivo studies. For example, evaluating anticancer agents in a PDX model derived from a taxane-resistant prostate cancer can provide strong evidence of a compound's potential to overcome drug resistance. acs.org